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Synthetic Pathways to Key Intermediates

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

Cat. No.: S527918

The synthesis of Fenticonazole Nitrate is a multi-step process. The table below summarizes two patented methods for producing crucial

intermediates.
. ) . Key Reported Key Features /
Intermediate Name Key Starting Materials - .
Reagents/Conditions  Yield Improvements
4- p-Bromobenzaldehyde, K2COs, Cul, DMF, 78.3% [1] Uses cheaper
Phenylmercaptobenzaldehyde Thiophenol 124-128°C [1] reagents; avoids
(1] stringent
anhydrous/anaerobic
conditions [1]
4-Phenylmercaptobenzyl 4- (Path A) NaBHa, 97.3% Simpler, more
Chloride [2] [1] Phenylmercaptobenzaldehyde = MeOH; then SOCIz, (alcohol), industrial-friendly

CH2Cl2 [1] 85.5% reduction and
(chloride) [1] chlorination steps [1]

4-lodobenzoic Acid, (Path B) Multiple N/A (Overall More complex,

Thiophenol steps: Diazotization; yield for classical route;
Benzylcopper Fenticonazole allows for chiral
coupling; Nitrate >15%) resolution of
Esterification; LiAlHa [2] intermediates [2]

reduction; SOCI2
chlorination [2]

The workflow below illustrates the two main pathways for building the core structure of Fenticonazole.
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l Start Synthesis l

Pathway 1 (Simplified Industrial Routg] [1] - -
any 2 (Classical Multi-step Route) [2]
p-Bromobenzaldehyde
+ Thiophenol para-Aminobenzoic Acid
Reagents: K2COs, Cul, DMF + Thiophenol
124-128°C
Multi-step Process:
Intermediate I: Diazotization, lodination,
4-Phenylmercaptobenzaldehyde Benzylcopper Coupling,
(Yield: 78.3%) Esterification, Reduction,
Chlorination
Reduction Intermediate:
Reagent: NaBH4, MeOH 4-Phenylmercaptobenzyl Chloride

i Vi
Intermediate II:

4-Phenylmercaptobenzyl Alcohol
(Yield: 97.3%)

l

Chlorination
Reagent: SOCl2, CH2Cl2

Y

Intermediate IlI:
4-Phenylmercaptobenzyl Chloride
(Yield: 85.5%)

Final Coupling & Salt Formation
(To form Fenticonazole Nitrate)

Click to download full resolution via product page

This diagram compares two primary synthetic routes for Fenticonazole Nitrate intermediates.

Detailed Experimental Protocols

Here are the specific methodologies for synthesizing the intermediates as described in the patents.

Protocol 1: Synthesis of 4-Phenylmercaptobenzaldehyde [1]
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¢ Reaction Setup: At 25°C, add 592 g of p-bromobenzaldehyde, 360 g of thiophenol, 480 g of potassium carbonate, 16 g of Cul,
and 2000 ml of DMF into a 5000 mL reaction flask.

¢ Reaction Execution: Stir and heat the mixture to 124-128°C. React for about 6 hours, monitoring by TLC (n-Hexane:ethyl
acetate = 10:1) until the reaction is complete.

* Work-up and Isolation: Cool to 90°C and filter. Concentrate the filtrate to dryness under reduced pressure (85°C, 1720 Pa) to
recover DMF, obtaining a viscous residue.

o Purification: Add 2400 ml of dichloromethane to the residue. Wash the organic layer with water three times. Dry over anhydrous
magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to recover dichloromethane.

¢ Crystallization: Dissolve the residue in 240 ml of a hexane:ethyl acetate (1:1) mixed solution. Frozen crystallization yields 536 g
of white crystalline powder (78.3% yield).

Protocol 2: Synthesis of 4-Phenylmercaptobenzyl Chloride (via alcohol
intermediate) [1]

¢ Reduction Step: At 25°C, place 527 g of 4-phenylmercaptobenzaldehyde and 2965 ml of methanol in a 5000 mL flask. Add 29.65
g of sodium borohydride in three batches. Stir and raise the temperature to 48°C, reacting for about 1 hour (monitor by TLC). After
completion, adjust the pH to 6 with hydrochloric acid. Concentrate under reduced pressure to recover methanol, obtaining a light-
yellow crystalline powder of 4-phenylmercaptobenzyl alcohol (518.7 g, 97.3% yield).

e Chlorination Step: Dissolve 514.6 g of the above alcohol in 2573 ml of dichloromethane. Cool in an ice-water bath to 0-5°C.
Slowly add 352.8 g of thionyl chloride dropwise. After addition, heat to reflux (45°C) for 4 hours. Concentrate under reduced
pressure, add 2570 ml of n-hexane, stir, and crystallize. Filter and dry to obtain 4-phenylmercaptobenzyl chloride (482.6 g, 85.5%
yield).

Key Technical Insights for Professionals

¢ Process Improvement: Recent patents focus on replacing hazardous reagents like sodium hydride and expensive solvents (e.g.,
hexamethylphosphoric triamide) with safer, cheaper alternatives like potassium carbonate and copper iodide, making the process
more suitable for industrial scale-up [2] [1].

¢ Chiral Resolution: One patent describes resolving a key chiral intermediate, (R)-(-)-2-(1H-imidazolyl-1)-(2,4-dichlorophenyl)
ethanol, using L-camphorsulfonic acid. The resulting levorotatory enantiomer of Fenticonazole Nitrate was reported to possess
greater antibacterial activity than the racemate and the dextrorotatory form [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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